![molecular formula C12H16BrNO2 B2581315 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide CAS No. 391220-13-6](/img/structure/B2581315.png)
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide
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Description
Scientific Research Applications
Organic Synthesis
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide: is utilized as a building block in organic synthesis. It serves as a precursor for the synthesis of various vicinal haloethers, which are valuable intermediates in creating complex molecular structures . These haloethers can undergo further functionalization through nucleophilic substitution reactions, enabling the construction of diverse organic compounds.
Pharmacology
In pharmacology, this compound has potential applications in the development of new drug molecules. Its structural motif, which includes a bromine atom and an amide functional group, can be incorporated into pharmacophores to enhance binding affinity to biological targets . This can lead to the discovery of novel therapeutic agents with improved efficacy and specificity.
Proteomics Research
The compound is also significant in proteomics research, where it can be used to modify peptides and proteins. The bromine atom in its structure allows for selective labeling and modification of amino acid residues, which is crucial for studying protein structure and function .
Material Science
In material science, 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide can contribute to the synthesis of new polymers and materials. Its ability to act as a monomer or cross-linking agent can lead to materials with unique properties, such as enhanced thermal stability or specific optical characteristics .
Medicinal Chemistry
This compound plays a role in medicinal chemistry, where it can be used to synthesize coumarin–chalcone hybrids. These hybrids have shown potential biological activity and could be explored for their anti-proliferative and antibacterial properties . The compound’s versatility in forming various derivatives makes it a valuable tool for drug design and discovery.
Biochemistry
In biochemistry, 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide may be used as a reagent in enzymatic assays or as a substrate in enzymatic reactions. Its structural features can be exploited to study enzyme kinetics and mechanisms, contributing to a deeper understanding of biochemical pathways .
properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)11(13)12(15)14-9-6-4-5-7-10(9)16-3/h4-8,11H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZUKMKPPDUGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide |
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